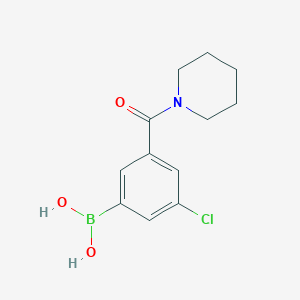

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTRQMGRXMDOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656992 | |

| Record name | [3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-47-7 | |

| Record name | B-[3-Chloro-5-(1-piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Aryl Halide Precursor

The synthesis begins with the preparation of an aryl halide, such as 3-chloro-5-bromophenol or a similar compound. This can be achieved through electrophilic aromatic substitution reactions.

Introduction of Piperidine Carbonyl Group

The introduction of the piperidine carbonyl group can be achieved through a reaction with piperidine or a piperidine derivative. This step often involves a carbonylation reaction, where the aryl halide is reacted with piperidine in the presence of a carbonylating agent.

Boronic Acid Formation

The conversion of the aryl halide to a boronic acid typically involves a metal-catalyzed reaction. For example, the aryl halide can be converted to a boronic acid through a palladium-catalyzed reaction with a boron source such as bis(pinacolato)diboron (B$$2$$pin$$2$$).

Comparison of Synthesis Methods

| Synthesis Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl halide formation, introduction of piperidine carbonyl, boronic acid formation | High yield, versatile | Requires expensive catalysts |

| Lithium-Halogen Exchange | Lithium-halogen exchange, boronic acid formation | Simple, cost-effective | Lower yields compared to palladium-catalyzed methods |

| Direct Boronylation | Direct boronylation of aromatic ring | Efficient, fewer steps | Limited substrate scope |

Research Findings and Challenges

Recent research has focused on optimizing the synthesis conditions for boronic acids, including the use of different catalysts and reaction conditions to improve yields and selectivity. However, challenges remain, such as the cost of catalysts and the potential for side reactions.

Scientific Research Applications

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Molecular Targets and Pathways:

Palladium Catalyst: The palladium catalyst plays a crucial role in facilitating the coupling reaction.

Aryl Halide and Organoboron Compound: These reactants are the primary substrates in the coupling reaction.

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs vary in substituents, aromatic cores, and functional groups, influencing their reactivity and biological activity. Key analogs include:

Key Observations :

- Bromine (as in ) enhances steric bulk, which may hinder interactions in tight binding pockets.

- Carbonyl Group Modifications : Replacing piperidine-1-carbonyl with ethylcarbamoyl () simplifies the structure, reducing molecular weight and possibly improving metabolic stability.

Electronic and Steric Effects

The piperidine-1-carbonyl group introduces both electron-withdrawing (carbonyl) and electron-donating (piperidine) effects, creating a unique electronic environment. Comparisons include:

- Piperidine vs. Triazole () : The triazole ring in 1-amido-2-triazolylethaneboronic acid provides aromaticity and hydrogen-bonding capacity, mimicking transition states in enzyme inhibition. Piperidine, being aliphatic, may enhance solubility but reduce π-π stacking interactions.

- Chloro vs. Fluoro () : Chlorine’s larger atomic radius increases steric hindrance but offers a weaker inductive effect compared to fluorine, influencing covalent adduct formation with catalytic serine residues in β-lactamases .

Enzyme Inhibition

- β-Lactamase Inhibition : Boronic acids inhibit β-lactamases by forming reversible covalent bonds with catalytic serine. The piperidine-carbonyl group in the target compound may enhance binding affinity compared to simpler phenylboronic acids (e.g., phenyl boronic acid in ). Triazole-substituted analogs () show similar Ki values but improved MICs, suggesting substituent-dependent efficacy.

- HDAC Inhibition: Boronic acids with methoxyethylphenoxy substituents (e.g., ) exhibit potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM). The target compound’s piperidine group may similarly modulate target specificity.

Antiproliferative Effects

- Substituted naphthyl and phenanthrenyl boronic acids () show IC₅₀ values <0.3 µM against cancer cells. The target compound’s chloro and piperidine groups may mitigate precipitation issues observed in hydrophobic analogs (e.g., pyren-1-yl boronic acid in ).

Physicochemical Properties

Key Insights :

Biological Activity

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, interactions, and applications in various fields, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the boronic acid group allows for reversible covalent interactions with diols and other nucleophiles, which is a significant aspect of its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The boronic acid moiety can interact with serine proteases and other enzymes, leading to inhibition of their activity due to the electrophilic nature of the boron atom.

- Cell Cycle Modulation : Studies have shown that compounds containing boronic acids can induce cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated:

- Inhibition of Cancer Cell Growth : The compound has shown significant inhibition against various cancer cell lines, including renal cancer and leukemia. Dose-response analyses indicate effective suppression of cell proliferation .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| This compound | 10.2 | Renal Cancer |

| HSD1791 | 50 | Leukemia |

Mechanistic Insights

The anticancer effects are linked to:

- DNA Damage Induction : Immunoblotting results suggest that treatment with this compound leads to DNA damage as indicated by the upregulation of p-H2AX, a marker for DNA double-strand breaks .

- Cyclin D/Rb Pathway Suppression : qPCR analysis has shown that this compound can suppress oncogenic pathways crucial for cell cycle progression, further contributing to its anticancer efficacy .

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

- Study on PD-L1 Targeting : A study involving small-molecule ligands for PD-L1 demonstrated that compounds similar to this compound could enhance imaging techniques for assessing PD-L1 expression, which is critical for stratifying patients for immunotherapy .

- In Vivo Evaluations : In vivo studies have confirmed the efficacy of boron-containing compounds in reducing tumor growth and improving responses to checkpoint inhibitors, showcasing their potential in combination therapies .

Q & A

Basic: What are the recommended synthetic routes for (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Suzuki-Miyaura Coupling : Aryl halides or triflates react with boronic acids under palladium catalysis. For example, 3-chloro-5-bromo-benzoic acid derivatives may be coupled with pinacol boronate esters, followed by functionalization of the piperidine-1-carbonyl group .

Post-Functionalization : The piperidine moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between a boronic acid-containing intermediate and piperidine-1-carbonyl chloride.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are used to isolate the product. Purity is confirmed via HPLC (>98%) and -NMR (absence of residual coupling agents) .

Advanced: How does the piperidine-1-carbonyl group affect the compound’s reactivity in aqueous environments?

Methodological Answer:

The piperidine-1-carbonyl substituent introduces steric hindrance and electronic effects:

- Steric Effects : The bulky piperidine group slows hydrolysis of the boronic acid to boroxines, as observed in NMR studies of analogous compounds (e.g., 50% hydrolysis inhibition compared to unsubstituted phenylboronic acids) .

- Electronic Effects : Electron-withdrawing carbonyl groups reduce boronic acid’s Lewis acidity, decreasing its affinity for diols (e.g., glucose) in aqueous solutions. This is critical for applications in stimuli-responsive drug delivery systems, where binding kinetics must be finely tuned .

- Oxidation Stability : Piperidine-substituted boronic acids exhibit slower oxidation rates (e.g., 22 minutes for 50% conversion to phenol under 1.2 equiv. HO) compared to unsubstituted analogs, as shown in controlled oxidative studies .

Basic: What analytical methods are validated for quantifying trace impurities in this compound?

Methodological Answer:

Validated methods include:

- LC-MS/MS : Limits of detection (LOD: 0.1 ppm) and quantification (LOQ: 0.3 ppm) for boronic acid impurities, using a C18 column (2.1 × 50 mm, 1.7 μm) and mobile phase of 0.1% formic acid in water/acetonitrile. Calibration curves show linearity (R > 0.999) over 0.3–10 ppm .

- -NMR Spectroscopy : Detects residual solvents (e.g., DMSO, THF) and coupling byproducts. Integration of peaks at δ 7.8–8.2 ppm (aromatic protons) ensures structural fidelity .

- Elemental Analysis : Confirms boron content (theoretical: ~4.2%; experimental: 4.1–4.3%) to validate stoichiometry .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

Impurity Profiles : Trace genotoxic impurities (e.g., unreacted aryl halides) at >1 ppm can skew cytotoxicity assays. LC-MS/MS validation per ICH guidelines is essential .

Assay Conditions : pH-dependent boronic acid-diol binding (e.g., glucose sensitivity) requires strict control of buffer pH (8.0–9.5 for optimal complexation) .

Cell Line Variability : In chronic lymphocytic leukemia (CLL) studies, MEC1 cells showed IC values 2–3× lower than other lines due to differential ROS sensitivity. Parallel assays with ROS scavengers (e.g., NAC) are recommended to isolate mechanisms .

Advanced: What strategies optimize the compound’s stability in drug delivery systems?

Methodological Answer:

- Encapsulation in Hydrogels : Co-polymerization with acrylamide monomers forms pH-responsive hydrogels. The boronic acid group binds glucose at physiological pH, enabling controlled release (e.g., 80% payload release over 24 hours at 10 mM glucose) .

- Prodrug Design : Conversion to pinacol boronic esters reduces hydrolysis. Oxidation studies show neopentyl glycol esters (50% conversion in 27 minutes) offer greater stability than pinacol analogs (10 minutes) under HO exposure .

- Lyophilization : Lyophilized formulations retain >95% activity after 6 months at -20°C, compared to 70% in aqueous solutions .

Basic: How is the compound’s purity validated for in vitro studies?

Methodological Answer:

- HPLC-UV/Vis : A reverse-phase method with a C18 column (gradient: 5–95% acetonitrile in 15 minutes) detects impurities at 254 nm. Acceptance criteria: ≤0.5% total impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 296.08 (calculated: 296.07) and isotopic pattern (boron’s ratio) .

- Thermogravimetric Analysis (TGA) : Ensures <1% residual solvents (e.g., DMF, THF) after drying .

Advanced: What computational tools predict the mutagenic potential of boronic acid impurities?

Methodological Answer:

- In Silico Alerts : Tools like Derek Nexus flag structural alerts (e.g., α,β-unsaturated carbonyls) in impurities. For example, methyl phenyl boronic acid showed no mutagenicity (AMES test negative), while carboxy phenyl boronic acid triggered alerts due to carboxylate reactivity .

- QSAR Models : Models trained on boronic acid libraries predict toxicity endpoints (e.g., LD) with R > 0.85. Critical descriptors include logP (optimal: 1.5–2.5) and polar surface area (<90 Å) .

Advanced: How does the compound interact with ROS in biological systems?

Methodological Answer:

- Oxidation Kinetics : The boronic acid reacts with HO to form phenolic derivatives. Oxidation rates vary with diol affinity (e.g., pinacol esters oxidize faster (10 minutes) than neopentyl glycol analogs (27 minutes)) .

- Biological Relevance : In CLL cells, ROS-mediated apoptosis correlates with oxidation byproducts (e.g., phenol derivatives). Co-treatment with catalase inhibitors enhances cytotoxicity by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.